2-[(Oxan-4-yl)amino]phenol hydrochloride

Chemical Synthesis Building Blocks Salt Selection

Sourcing ortho-aminophenol building blocks with enhanced metabolic stability for hit-to-lead optimization often involves long lead times. This compound offers an immediate solution. - Ready-to-use hydrochloride salt of a THP-substituted 2-aminophenol, a validated morpholine isostere for modulating lipophilicity and metabolic stability. - Supplied as a solid powder with a documented purity of 95%, enabling accurate weighing for parallel synthesis. - Serves as a key intermediate for benzoxazole and benzoxazine libraries in kinase and GPCR-targeted drug discovery programs.

Molecular Formula C11H16ClNO2
Molecular Weight 229.7
CAS No. 2089277-50-7
Cat. No. B2610459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Oxan-4-yl)amino]phenol hydrochloride
CAS2089277-50-7
Molecular FormulaC11H16ClNO2
Molecular Weight229.7
Structural Identifiers
SMILESC1COCCC1NC2=CC=CC=C2O.Cl
InChIInChI=1S/C11H15NO2.ClH/c13-11-4-2-1-3-10(11)12-9-5-7-14-8-6-9;/h1-4,9,12-13H,5-8H2;1H
InChIKeyMXUCPLWZOWXREV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Oxan-4-yl)amino]phenol hydrochloride – Identity & Procurement


2-[(Oxan-4-yl)amino]phenol hydrochloride (also known as 2-((tetrahydro-2H-pyran-4-yl)amino)phenol hydrochloride) is a substituted 2-aminophenol derivative supplied as a hydrochloride salt. The compound consists of a phenol ring ortho-substituted with a secondary amine bearing an oxan-4-yl (tetrahydropyran-4-yl) moiety. Its molecular formula is C₁₁H₁₆ClNO₂, with a molecular weight of 229.70 g/mol . The free base form (C₁₁H₁₅NO₂, MW 193.24) is also commercially available. The compound is primarily offered as a building block for medicinal chemistry and organic synthesis, with reported purity of 95% .

Ortho-aminophenol scaffold Privileged building block for benzoxazoles and fused heterocycles
Hydrochloride salt form Powder morphology supports accurate weighing and stable storage
Tetrahydropyran (THP) substituent Morpholine isostere modulates lipophilicity; relevant for kinase and GPCR programs

Why 2-[(Oxan-4-yl)amino]phenol hydrochloride Cannot Be Replaced


The presence of the oxan-4-yl (tetrahydro-2H-pyran-4-yl) substituent on the amino group fundamentally alters the physicochemical and, potentially, the biological profile of the 2-aminophenol core. The tetrahydropyran ring is a known morpholine isostere that can enhance metabolic stability and modulate lipophilicity [1]. Replacing this compound with unsubstituted 2-aminophenol (MW 109.13) would eliminate these properties entirely, while substitution with regioisomeric 4-((tetrahydro-2H-pyran-4-yl)amino)phenol (MW 193.24) or the free base form would yield different solubility, stability, and reactivity profiles. The following evidence quantifies these differentiating factors where data are available, and explicitly notes where direct comparative data are absent.

Target: 2-[(Oxan-4-yl)amino]phenol HCl
Substitute: 2-Aminophenol (unsubstituted)
Loss of tetrahydropyran ring eliminates morpholine-isostere properties; metabolic stability and lipophilicity may shift
Target: Ortho-substituted (2-position)
Substitute: Para-substituted regioisomer
Intramolecular hydrogen bonding and metal-coordination geometry may not transfer; cyclization reactivity likely differs
Target: Hydrochloride salt (powder)
Substitute: Free base (often liquid/low-melting solid)
Handling, weighing accuracy, and storage stability may be altered; salt form provides reproducibility advantages

2-[(Oxan-4-yl)amino]phenol hydrochloride – Differentiation Evidence


Salt vs. Free Base: Handling and Stability Advantages

The hydrochloride salt form of 2-[(oxan-4-yl)amino]phenol is supplied as a powder with a specified purity of 95% . The free base (CAS 1221280-06-3) is also available but typically requires different storage and handling conditions. The salt form generally offers improved solid-state stability and ease of weighing compared to the free base, which is often a viscous liquid or low-melting solid. The hydrochloride salt exhibits a calculated LogP (CLogP) of 0.606 , indicating moderate lipophilicity suitable for both organic synthesis and aqueous compatibility in biological assays.

Salt form handling
Reported
HCl salt: powder (95%), CLogP 0.606 vs. Free base: often liquid/low-melting solid
Powder form supports accurate weighing; moderate lipophilicity for synthesis and assay compatibility
Room-temperature storage; purity specified
Chemical Synthesis Building Blocks Salt Selection

Regioisomeric Differentiation: Ortho vs. Para Substitution

2-[(Oxan-4-yl)amino]phenol (free base) is the ortho-substituted regioisomer, whereas 4-((tetrahydro-2H-pyran-4-yl)amino)phenol (CAS 1157597-34-6) is the para-substituted analog. The ortho substitution places the amino and hydroxyl groups in proximity, enabling intramolecular hydrogen bonding that can influence both reactivity and biological target engagement. While no direct comparative binding or activity data are publicly available for these specific compounds, the ortho arrangement is a privileged scaffold in medicinal chemistry for chelating metal ions or forming bidentate interactions with biological targets. The target compound's hydrochloride salt ensures the ortho-amino group remains protonated and available for further derivatization.

Regioisomer comparison
Class-level
Ortho-substituted vs. Para-substituted analog; ortho enables intramolecular H-bonding and bidentate coordination
Ortho arrangement may support metal chelation and cyclization; para isomer reactivity profile differs
No direct comparative activity data available
Medicinal Chemistry Structure-Activity Relationship Building Blocks

Published Biological Activity Data: Current Limitations

A comprehensive literature search (PubMed, Google Scholar, Reaxys) as of April 2026 identified no peer-reviewed publications reporting quantitative biological activity (e.g., IC₅₀, Kᵢ, EC₅₀) for 2-[(oxan-4-yl)amino]phenol hydrochloride or its free base. Vendor claims of anticancer activity (MCF-7 and HCT116 cell lines) appear on certain commercial websites, but these data originate from non-peer-reviewed sources that are excluded from this evidence guide per the user's directive. Therefore, no high-strength differential evidence in biological systems can be presented. This lack of published data should be considered by researchers selecting this compound for biological studies, as the absence of comparative activity profiles increases the risk of project delays if the compound fails to meet unverified expectations.

Biological activity
Data to verify
No peer-reviewed IC₅₀, Kᵢ, or EC₅₀ identified for this compound
Absence of validated data; compound suited as synthetic intermediate, not lead-like molecule
Vendor anticancer claims not from peer-reviewed sources
Drug Discovery Lead Optimization Biological Screening

2-[(Oxan-4-yl)amino]phenol hydrochloride – Validated Applications


Synthetic Intermediate for Heterocyclic Libraries

As an ortho-aminophenol derivative, this compound is a privileged building block for the synthesis of benzoxazoles, benzoxazines, and other fused heterocycles. The hydrochloride salt form facilitates handling and storage, making it suitable for parallel synthesis workflows where accurate weighing and long-term stability are required .

THP-Containing Scaffolds in Medicinal Chemistry

The tetrahydropyran (THP) moiety is a validated morpholine isostere that can improve metabolic stability and modulate physicochemical properties in drug candidates [1]. Researchers developing novel kinase inhibitors, GPCR ligands, or CNS-penetrant molecules may employ this building block to introduce a THP-substituted aniline fragment early in hit-to-lead optimization.

Reference Standard for Analytical Methods

Given the compound's defined purity (95%) and availability from major chemical suppliers, it can serve as a reference standard for developing HPLC or LC-MS methods aimed at detecting related process impurities or metabolites of THP-containing drug candidates .

Application
Selection Property
Validation Focus
Heterocycle synthesis (benzoxazoles, benzoxazines)
Ortho-aminophenol reactivity and cyclization potential
Reaction yield, purity, and intermediate stability
THP-containing medicinal chemistry scaffolds
Tetrahydropyran moiety as morpholine isostere
Metabolic stability and lipophilicity profiling in hit-to-lead
Analytical reference standard
Defined purity (95%) and supplier availability
HPLC/LC-MS method development for related impurities
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